molecular formula C9H7IO5 B8711450 2-(Carboxymethoxy)-5-iodobenzoic acid

2-(Carboxymethoxy)-5-iodobenzoic acid

Cat. No.: B8711450
M. Wt: 322.05 g/mol
InChI Key: XZJUDXCKTGRAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carboxymethoxy)-5-iodobenzoic acid is an iodinated benzoic acid derivative with the CAS registry number 60770-26-5 . This compound has a molecular formula of C9H7IO5 and a molecular weight of 322.05 g/mol . It is characterized by a SMILES string of O=C(O)C1=CC(I)=CC=C1OCC(O)=O, indicating a structure containing two carboxylic acid functional groups and an iodine atom on the benzene ring . The MDL number is MFCD20486857 . As a benzoic acid derivative, it serves as a valuable synthetic building block in organic chemistry and pharmaceutical research for the development of more complex molecules, such as the synthesis of isoxazol derivatives investigated as nuclear receptor agonists . This product is intended for research and development purposes only and is not certified for human or veterinary diagnostic or therapeutic use . Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H7IO5

Molecular Weight

322.05 g/mol

IUPAC Name

2-(carboxymethoxy)-5-iodobenzoic acid

InChI

InChI=1S/C9H7IO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

XZJUDXCKTGRAQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-(Carboxymethoxy)-5-iodobenzoic acid to other benzoic acid derivatives are summarized below. Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications/Properties Reference CAS/ID
This compound C₉H₇IO₅ 322.05 -OCH₂COOH (2), -I (5) Ligand in metal complexes, intermediate in drug synthesis 60770-26-5
2-(Acetyloxy)-5-iodobenzoic acid C₉H₇IO₄ 306.05 -OAc (2), -I (5) Lab reagent, ester-based studies 1503-54-4
2-Chloro-5-iodobenzoic acid C₇H₄ClIO₂ 282.46 -Cl (2), -I (5) Pharmaceutical intermediate 19094-56-5
2-(Carboxymethoxy)benzoic acid (H₂cma) C₉H₈O₅ 196.16 -OCH₂COOH (2) Nickel(II) complex synthesis Not specified
2-Fluoro-5-iodobenzoic acid C₇H₄FIO₂ 266.01 -F (2), -I (5) Biochemical research Not specified
5-Iodoanthranilic acid C₇H₆INO₂ 263.03 -NH₂ (2), -I (5) Precursor for dyes and drugs Not specified

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: The iodine atom in this compound increases acidity compared to non-halogenated analogs (e.g., H₂cma) . Ester vs. Acid Functionality: Replacing the carboxymethoxy group with an acetyloxy group (as in 2-(Acetyloxy)-5-iodobenzoic acid) reduces solubility in polar solvents due to decreased hydrogen-bonding capacity .

Biological and Chemical Reactivity: Coordination Chemistry: The carboxymethoxy group in this compound facilitates chelation with metals like nickel, forming stable complexes . In contrast, 2-Chloro-5-iodobenzoic acid lacks such coordinating ability, limiting its use in metallodrug design .

Applications :

  • Pharmaceutical Intermediates : 2-Chloro-5-iodobenzoic acid is used in synthesizing antihypertensive agents, whereas this compound is explored for radiopharmaceuticals due to iodine’s isotopic properties .
  • Material Science : The carboxymethoxy group enhances thermal stability in coordination polymers compared to acetyloxy analogs .

Research Findings and Data

Table 2: Physicochemical Properties

Property This compound 2-(Acetyloxy)-5-iodobenzoic Acid 2-Chloro-5-iodobenzoic Acid
Melting Point (°C) Not reported Not reported 214–216
Solubility in Water Low (carboxylic acid enhances slightly) Very low (ester group) Low
pKa (Carboxylic Acid) ~2.5–3.5 (estimated) ~4.5–5.5 (ester hydrolysis) ~2.8

Table 3: Stability and Reactivity

Compound Stability in Aqueous Media Reactivity with Metals
This compound Stable at neutral pH; hydrolyzes in strong bases Forms complexes with Ni²⁺, Co²⁺
2-(Acetyloxy)-5-iodobenzoic acid Hydrolyzes to 5-iodosalicylic acid No significant chelation
2-Chloro-5-iodobenzoic acid Stable under acidic conditions Reacts with Grignard reagents

Preparation Methods

The introduction of the carboxymethoxy (-OCH₂COOH) group at C2 necessitates protection-deprotection strategies. A two-step protocol involves:

  • Methoxylation : Treating 2-amino-5-iodobenzoic acid with methyl chloroacetate in the presence of K₂CO₃ yields the methyl carboxymethoxy intermediate .

  • Saponification : Hydrolysis under alkaline conditions (NaOH/ethanol, 70–80°C) converts the ester to the free carboxylic acid, achieving 95% yield and 98.9% purity .

Critical parameters include reaction time (2–4 hours) and stoichiometric control to minimize di-alkylation byproducts. Patent CN104086361A reports optimal results with a 1:1.2 molar ratio of starting material to methyl chloroacetate .

Sandmeyer Reaction for Functional Group Interconversion

The Sandmeyer reaction enables the conversion of amino groups to chloro or iodo substituents. In the synthesis of 2-chloro-5-iodobenzoic acid (a structural analog), diazotization of 2-amino-5-iodobenzoate with NaNO₂/HCl at 0–5°C, followed by treatment with CuCl, affords the chloro derivative in 92% yield . Adapting this protocol for carboxymethoxy installation requires replacing the chloro precursor with a methoxy group, though literature on this modification remains sparse.

Hydrolysis and Purification Optimization

Final hydrolysis of ester intermediates to carboxylic acids is achieved using NaOH in ethanol/water (70–80°C, 3 hours), followed by acidification to pH 1–2 with HCl . Crystallization from aqueous ethanol enhances purity to >98%, while decolorizing agents (activated carbon) remove residual impurities .

Table 1: Comparative Yields of Key Synthetic Steps

StepReactantsConditionsYield (%)Purity (%)Source
IodinationKI, KIO₃, CH₃COOH60°C, 3h8995
MethoxylationMethyl chloroacetate, K₂CO₃Reflux, 2h9297
SaponificationNaOH, ethanol80°C, 3h9598.9
Sandmeyer chlorinationNaNO₂, HCl, CuCl0–5°C, 1.5h9296

Analytical Characterization and Quality Control

Advanced spectroscopic techniques validate structural integrity:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 4.72 (s, 2H, OCH₂), 13.1 (br s, 2H, COOH) .

  • HPLC : Retention time 6.8 min (C18 column, 0.1% H₃PO₄/ACN gradient) .

Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, confirming thermal stability for storage and handling .

Q & A

Q. What are the recommended synthetic routes for 2-(Carboxymethoxy)-5-iodobenzoic acid, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves iodination of precursor benzoic acid derivatives. For example, nucleophilic substitution of a halogen atom (e.g., chlorine or bromine) with iodine using reagents like sodium iodide (NaI) in the presence of a copper catalyst. Key parameters include:
  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Stoichiometry : Excess NaI (1.5–2 equivalents) ensures complete substitution.
  • Reaction Time : 12–24 hours under reflux conditions for optimal conversion.
    Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies protons near the carboxymethoxy group (δ 3.8–4.2 ppm for methoxy protons; δ 12–13 ppm for carboxylic acid protons).
  • ¹³C NMR : Peaks at δ 170–175 ppm confirm carbonyl groups (carboxylic acid and ester).
  • IR Spectroscopy : Strong absorbance near 1700 cm⁻¹ (C=O stretching).
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matches the molecular weight (e.g., 336 g/mol for C₉H₇IO₆).
  • Elemental Analysis : Validates iodine content (~37.7% by mass) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent degradation.
  • Spill Management : Neutralize with sodium bicarbonate and collect using absorbent materials .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:
  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands enhances reactivity.
  • Solvent : Use DMF or THF for solubility and stability.
  • Steric Effects : The carboxymethoxy group may hinder coupling at the ortho position, favoring para-substituted products.
    Monitor reaction progress via TLC and optimize equivalents of boronic acid partners (1.2–1.5 equivalents) .

Q. What are the common sources of data contradiction in stability studies of this compound, and how can they be resolved?

  • Methodological Answer : Contradictions arise from:
  • Moisture Sensitivity : Hydrolysis of the ester group under humid conditions.
  • Light Exposure : UV-induced degradation of the iodine-carbon bond.
    Mitigation strategies:
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks).
  • Analytical Consistency : Use standardized HPLC methods (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify degradation products .

Q. How can regioisomeric impurities be controlled during the synthesis of iodinated benzoic acid derivatives?

  • Methodological Answer :
  • Directing Groups : Introduce nitro or methoxy groups to guide iodination to the desired position.
  • Chromatographic Separation : Use reverse-phase HPLC to isolate regioisomers.
  • Spectroscopic Differentiation : Compare NOESY (Nuclear Overhauser Effect) NMR data to confirm substitution patterns .

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